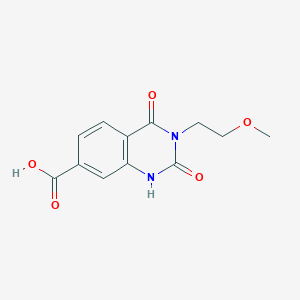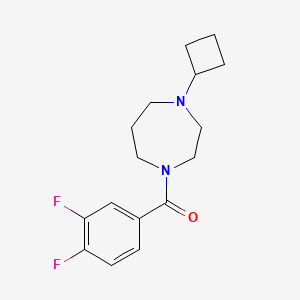
(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” is a chemical compound . Unfortunately, there’s not much detailed information available about this compound .
Synthesis Analysis
The synthesis of “(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” is not clearly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of “(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” is not clearly defined in the available resources .Chemical Reactions Analysis
The chemical reactions involving “(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone” are not clearly defined in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Development of H3 Receptor Antagonists
- The development of scalable syntheses for potent H3 receptor antagonists highlights the chemical innovation in creating these compounds. The processes evolved to minimize costs and improve efficiency, demonstrating the compound's role in targeting the histamine H3 receptor for potential therapeutic applications (Pippel et al., 2011).
Drug Development and Evaluation
- The blockade of the brain histamine H3 receptor by JNJ-39220675, a compound closely related to (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone, was studied in preclinical PET studies with [11C]GSK189254 in anesthetized baboon. This study aimed to demonstrate the compound's effectiveness in penetrating the blood-brain barrier and occupying the histamine H3 receptor, supporting its further development for treating alcohol addiction and other disorders (Logan et al., 2012).
Chemical Synthesis and Application
- Research on the synthetic methodologies for creating these compounds and their analogs emphasizes the importance of (4-Cyclobutyl-1,4-diazepan-1-yl)(3,4-difluorophenyl)methanone in medicinal chemistry. These studies focus on the chemical reactions and processes essential for the compound's production and modification, aiming at discovering new therapeutic agents (Ren et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O/c17-14-6-5-12(11-15(14)18)16(21)20-8-2-7-19(9-10-20)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNLGOUMBVECGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716872.png)
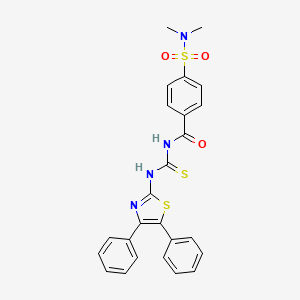
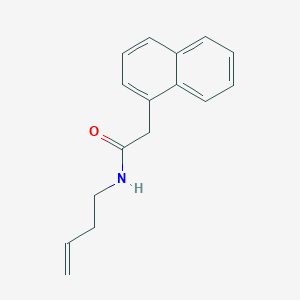
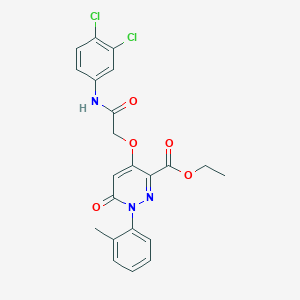
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide](/img/structure/B2716879.png)
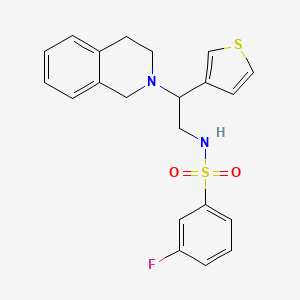
![1-(4-methoxybenzyl)-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2716882.png)
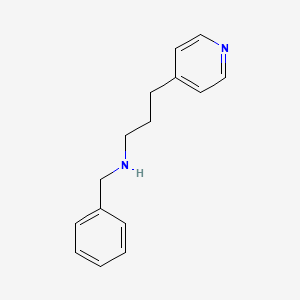
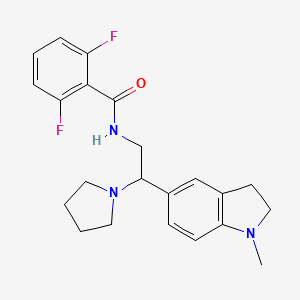
![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)
![N-(4-ethoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2716886.png)
